Thyroxine glucuronide
Overview
Description
Thyroxine glucuronide is a phenylalanine derivative . It is a synthetically produced form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The thyroid gland is responsible for the synthesis, storage, and release of metabolic hormones including iodine-containing thyroxine (T4) and triiodothyronine (T3) .
Synthesis Analysis
An enzymatic method for the synthesis of labelled thyroxine glucuronide (T4G) and triiodothyronine glucuronide (T3G) from labelled thyroxine (T4) and triiodothyronine (T3) has been presented . The synthetic glucuronides are completely digested by beta-glucuronidase, with recovery of the parent T4 or T3 .
Molecular Structure Analysis
The molecular formula of Thyroxine glucuronide is C21H19I4NO10 . The molecular weight is 953.0 g/mol . The structure of Thyroxine glucuronide includes phenolic hydroxyl and carboxyl groups .
Chemical Reactions Analysis
Glucuronidation, which may take place on the phenolic hydroxyl and carboxyl groups, is a major pathway of metabolism for thyroxine (T4) and triiodothyronine (T3) . A liquid chromatography/mass spectrometry (LC/MS) method was developed to separate phenolic and acyl glucuronides of T4 and T3 .
Scientific Research Applications
Role in Thyroxine Metabolism : Thyroxine (T4) undergoes glucuronidation, primarily in the liver, and this process is crucial for T4 homeostasis in humans. Key enzymes involved include UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. Genetic polymorphisms in these enzymes can significantly affect T4 glucuronidation levels (A. Yoder Graber et al., 2007).
UGT Variants and Thyroxine Glucuronidation : Variants in UGT1A1 and UGT1A9 are found to influence the glucuronidation of thyroxine, suggesting a link between genetic makeup and thyroid hormone metabolism (A. Yoder Graber et al., 2005).
Glucuronidation in Different Organs : The process of thyroxine glucuronidation varies across different organs. Liver, jejunum, and kidney microsomes show different kinetics, suggesting varied roles of these organs in thyroxine metabolism (H. Yamanaka et al., 2007).
Drug Interactions and Thyroid Function : Certain drugs can affect thyroid function by altering thyroxine metabolism. Phenobarbital, for example, has been shown to increase biliary excretion of thyroxine glucuronide, impacting thyroid hormone levels and potentially thyroid gland neoplasia (R. McClain, 1989).
Gut Microbiota and Thyroxine Metabolism : The gut microbiome plays a role in thyroxine metabolism, particularly in subclinical hypothyroidism patients. Thyroxine glucuronidation in the gut can be influenced by the microbial composition, affecting thyroid hormone levels (Z. Yao et al., 2020).
In Vitro Studies : Research on the glucuronidation of thyroxine and triiodothyronine in liver microsomes and with recombinant human UGTs offers insights into the specific enzyme activities involved in thyroxine metabolism (Z. Tong et al., 2007).
Future Directions
Future studies may focus on the role of thyroid hormones in the development and regeneration of various conditions . Additionally, research may explore if modifying (local) deiodinase activity can be of use under certain circumstances .
Relevant Papers
Several papers have been published on Thyroxine glucuronide. For instance, a paper titled “Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry” discusses the extraction and quantification of Thyroxine glucuronide . Another paper titled “Is the kidney a major storage site for thyroxine as thyroxine glucuronide?” explores the storage of Thyroxine glucuronide in the kidney .
properties
IUPAC Name |
(2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHRJBIKIYUHEV-SGPDEFQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I4NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thyroxine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Thyroxine glucuronide | |
CAS RN |
21462-56-6 | |
Record name | Thyroxine glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thyroxine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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